N-{(1E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide
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Overview
Description
N(2-(5-(2,4-DI-CL-PH)-2-FURYL)-1-(((2-PHENYLETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE is a complex organic compound with a molecular formula of C28H22Cl2N2O3 and a molecular weight of 505.405 g/mol This compound is notable for its unique structure, which includes a furan ring, a phenylethylamine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The production process would likely involve similar steps to the synthetic routes mentioned above, with optimization for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
N(2-(5-(2,4-DI-CL-PH)-2-FURYL)-1-(((2-PHENYLETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring and phenylethylamine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N(2-(5-(2,4-DI-CL-PH)-2-FURYL)-1-(((2-PHENYLETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Industry: Although not widely used in industry, it may have applications in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N(2-(5-(2,4-DI-CL-PH)-2-FURYL)-1-(((2-PHENYLETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets involved depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N(2-(5-(3,4-DI-CL-PH)-2-FURYL)-1-(((ISOPROPYLAMINO)CARBONYL)VINYL)-4-ME-BENZAMIDE
- N(2-(5-(3,4-DI-CL-PH)-2-FURYL)-1-(((DIMETHYLAMINO)CARBONYL)VINYL)-4-MEO-BENZAMIDE
- N(2-(5-(2,4-DICHLOROPHENYL)-2-FURYL)-1-(((DIMETHYLAMINO)CARBONYL)VINYL)BENZAMIDE
Uniqueness
N(2-(5-(2,4-DI-CL-PH)-2-FURYL)-1-(((2-PHENYLETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research.
Properties
Molecular Formula |
C28H22Cl2N2O3 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[(E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H22Cl2N2O3/c29-21-11-13-23(24(30)17-21)26-14-12-22(35-26)18-25(32-27(33)20-9-5-2-6-10-20)28(34)31-16-15-19-7-3-1-4-8-19/h1-14,17-18H,15-16H2,(H,31,34)(H,32,33)/b25-18+ |
InChI Key |
MDUPWCHUULBNGF-XIEYBQDHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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